molecular formula C12H15ClFN3 B1526898 1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride CAS No. 1354950-16-5

1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B1526898
CAS No.: 1354950-16-5
M. Wt: 255.72 g/mol
InChI Key: IDHUTJTWZUVCPA-UHFFFAOYSA-N
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Description

Historical Development in Pyrazole Chemistry

The evolution of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first discovered the antipyretic action of pyrazole derivatives in humans and coined the term "pyrazole". Knorr's accidental discovery of antipyrine while attempting to synthesize quinoline derivatives with antipyretic activity marked a pivotal moment in heterocyclic chemistry, demonstrating the unexpected therapeutic potential of the pyrazole scaffold. This serendipitous finding stimulated widespread interest in pyrazole chemistry and laid the foundation for systematic investigations into their biological activities.

The synthetic methodology for pyrazole compounds advanced significantly through the contributions of Hans von Pechmann, who in 1898 developed a classical method for pyrazole synthesis from acetylene and diazomethane. This breakthrough provided researchers with reproducible synthetic pathways to access various pyrazole derivatives, enabling the exploration of structure-activity relationships that would prove crucial for pharmaceutical development. The historical significance of these early discoveries becomes apparent when considering that pyrazole-containing drugs have increased dramatically in the last decade, with several best-selling pharmaceuticals incorporating this heterocyclic framework.

The recognition of pyrazoles as rare natural products further emphasized their synthetic importance in medicinal chemistry. Japanese researchers Kosuge and Okeda made the groundbreaking discovery in 1954 of the first natural pyrazole derivative, 3-n-nonylpyrazole, isolated from Houttuynia Cordata, challenging the prevailing belief that pyrazoles could not be obtained naturally. Subsequently, they isolated levo-β-(1-pyrazolyl)alanine from watermelon seeds, establishing the presence of pyrazole-containing amino acids in biological systems. These discoveries validated the biological relevance of pyrazole chemistry and provided natural templates for drug design efforts.

Nomenclature and Identification Systems

The systematic identification of 1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride relies on multiple internationally recognized nomenclature systems that ensure precise chemical communication. The compound's International Union of Pure and Applied Chemistry name, 1-[3-fluoro-4-(4-methylpyrazol-1-yl)phenyl]ethanamine hydrochloride, follows systematic naming conventions that reflect the substitution pattern and functional group hierarchy. This nomenclature clearly indicates the presence of a fluorine substituent at the meta position relative to the ethanamine chain, with the pyrazole ring attached to the para position of the phenyl system.

Table 1: Comprehensive Identification Data for 1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride

Parameter Value
Chemical Formula C₁₂H₁₅ClFN₃
Molecular Weight 255.72 g/mol
Chemical Abstracts Service Number 1354950-16-5
Molecular Design Limited Number MFCD20501994
PubChem Compound Identifier 54595750
Standard International Chemical Identifier InChI=1S/C12H14FN3.ClH/c1-8-6-15-16(7-8)12-4-3-10(9(2)14)5-11(12)13;/h3-7,9H,14H2,1-2H3;1H
International Chemical Identifier Key IDHUTJTWZUVCPA-UHFFFAOYSA-N

The Simplified Molecular Input Line Entry System representation, CC1=CN(N=C1)C2=C(C=C(C=C2)C(C)N)F.Cl, provides a text-based encoding that facilitates database searches and computational analysis. This linear notation captures the complete molecular connectivity, including the hydrochloride salt formation, enabling automated structure recognition and similarity searching across chemical databases. The systematic approach to chemical identification becomes particularly important for fluorinated compounds, where regioisomeric differences can significantly impact biological activity and pharmacological properties.

Position in Heterocyclic Chemistry Research

The classification of 1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride within heterocyclic chemistry places it among the five-membered nitrogen-containing rings that have garnered substantial attention in pharmaceutical research. Pyrazoles represent a subclass of azoles, characterized as five-membered aromatic rings containing three carbon atoms and two adjacent nitrogen atoms in positions 1 and 2. This structural arrangement creates unique electronic properties that distinguish pyrazoles from other heterocyclic systems, particularly their amphoteric nature arising from the presence of both pyrrole-like acidic nitrogen and pyridine-like basic nitrogen atoms.

The heterocyclic chemistry research landscape has increasingly focused on fluorinated pyrazole derivatives due to their enhanced pharmacological profiles compared to their non-fluorinated counterparts. Recent studies have demonstrated that fluorine substitution can significantly modulate the electronic properties of pyrazole rings, influencing both their chemical reactivity and biological activity. The strategic incorporation of fluorine atoms in pharmaceutical compounds has become a cornerstone of modern drug design, with approximately 25% of marketed drugs containing fluorine atoms, reflecting their ability to enhance metabolic stability and improve binding selectivity.

Contemporary research in heterocyclic chemistry has emphasized the development of environmentally friendly synthetic methodologies for pyrazole derivatives. A notable example includes the synthesis of novel mono- and bis-pyrazole derivatives using catalyst-free approaches that minimize environmental impact while maintaining high synthetic efficiency. These green chemistry initiatives have yielded compounds with potent antioxidant and antimicrobial activities, with some derivatives demonstrating superior performance compared to established therapeutic agents. The compound O4 from this research demonstrated exceptional antioxidant activity with 80.14% radical scavenging capability and exhibited potent antimicrobial activity against multiple pathogenic strains.

Significance in Structure-Activity Relationship Studies

The structural features of 1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride make it particularly valuable for structure-activity relationship investigations in pharmaceutical chemistry. The compound's molecular architecture incorporates several key pharmacophores that have been independently associated with biological activity, including the pyrazole heterocycle, fluoroaromatic system, and primary amine functionality. This combination provides researchers with multiple sites for structural modification and optimization, enabling systematic exploration of how specific molecular changes influence biological activity.

Table 2: Structural Features Contributing to Structure-Activity Relationships

Structural Element Contribution to Activity Research Evidence
Pyrazole Ring Hydrogen bonding capacity, π-π stacking interactions Demonstrated in kinase inhibitor development
Fluorine Substitution Enhanced metabolic stability, improved binding affinity 25% of marketed drugs contain fluorine
Primary Amine Group Protonation site, ionic interactions with targets Critical for central nervous system penetration
Methyl Substitution Steric interactions, lipophilicity modulation Influences selectivity profiles

Recent investigations into pyrazole-containing pharmaceuticals have revealed the critical importance of substitution patterns in determining biological activity. Research on highly functionalized pyrazole derivatives has shown that specific substitution patterns can yield compounds with micromolar inhibitory concentrations against tumor cell lines, while maintaining favorable antioxidant properties. The compound 11a from these studies demonstrated relevant antitumor properties against HeLa, MCF7, SKOV3, and SKMEL28 cell lines with micromolar activity values, highlighting the potential for rational drug design based on pyrazole scaffolds.

The significance of fluorine substitution in structure-activity relationships extends beyond simple metabolic stability considerations. Computational studies have revealed that fluorine atoms can participate in unique intermolecular interactions, including halogen bonding and dipole-dipole interactions, that can enhance target selectivity. This has led to the development of specialized synthetic methodologies for introducing fluorine substituents into pyrazole rings, with gold-catalyzed tandem aminofluorination reactions providing access to fluoropyrazoles under mild reaction conditions.

Contemporary structure-activity relationship studies have increasingly incorporated computational approaches to predict and rationalize the biological activities of pyrazole derivatives. Molecular docking studies combined with Density Functional Theory calculations have provided insights into the binding modes and electronic properties that contribute to biological activity. These computational approaches have validated experimental observations and guided the design of new derivatives with improved pharmacological profiles, demonstrating the synergistic relationship between computational chemistry and traditional medicinal chemistry approaches in modern drug discovery.

Properties

IUPAC Name

1-[3-fluoro-4-(4-methylpyrazol-1-yl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3.ClH/c1-8-6-15-16(7-8)12-4-3-10(9(2)14)5-11(12)13;/h3-7,9H,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHUTJTWZUVCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=C(C=C2)C(C)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Fluorinated Aryl Pyrazole Intermediate

The starting point is often a fluorinated aromatic compound such as 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene derivatives. The fluorine atom is introduced via electrophilic aromatic substitution using selective fluorinating agents under controlled conditions to avoid side reactions. This step requires careful temperature control and an inert atmosphere to prevent moisture interference.

The pyrazole moiety is typically introduced by nucleophilic substitution on a halogenated aromatic precursor or via palladium-catalyzed coupling reactions (e.g., Suzuki coupling) between a pyrazole boronic acid derivative and the fluorinated aryl halide. The methyl group on the pyrazole ring is introduced by using 4-methylpyrazole derivatives as coupling partners.

Formation of the Ethan-1-amine Side Chain

The ethan-1-amine group attached to the aromatic ring can be prepared by several routes:

The stereochemistry at the ethan-1-amine center is controlled by using chiral catalysts or chiral starting materials, as the (S)-enantiomer is often desired for biological activity.

Conversion to Hydrochloride Salt

The free amine is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, typically anhydrous ether or alcohol. This step enhances the compound's stability, solubility, and ease of handling, especially for pharmaceutical applications.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Notes
1 Electrophilic Aromatic Fluorination Selective fluorinating agent, inert atmosphere, 0–25°C Control moisture, avoid over-fluorination
2 Pyrazole Coupling (Suzuki) Pd catalyst, base, aryl boronic acid, solvent (THF, toluene), 50–80°C Use 4-methyl-1H-pyrazol-1-yl boronic acid
3 Formation of ethan-1-amine side chain Reductive amination or nucleophilic substitution Chiral control if needed
4 Hydrochloride salt formation HCl gas or HCl in solvent, room temperature Yields stable hydrochloride salt

Analytical and Purity Considerations

The final compound's structure and purity are confirmed by:

Research Findings and Optimization Notes

  • The fluorination step requires precise control to achieve regioselectivity and avoid side products.
  • Suzuki coupling efficiency improves significantly when protecting groups are used on sensitive functionalities, such as amines or hydroxyl groups.
  • Attempts to perform Suzuki coupling on unprotected amine intermediates often result in low yields or side reactions; Boc-protection or other amine protection strategies are recommended.
  • The hydrochloride salt form enhances compound stability and facilitates handling in pharmaceutical development.
  • The presence of the 4-methyl substituent on the pyrazole ring influences both the electronic properties and biological activity, making its introduction early in the synthesis advantageous.

Summary Table of Preparation Steps

Preparation Stage Key Reagents/Conditions Outcome Challenges/Notes
Fluorination of aromatic ring Electrophilic fluorinating agents, inert atmosphere Regioselective fluorination Moisture sensitive, temperature control
Pyrazole substitution Pd-catalyzed Suzuki coupling, boronic acid derivatives Formation of aryl-pyrazole intermediate Requires amine protection for high yield
Ethan-1-amine side chain formation Reductive amination or nucleophilic substitution Chiral amine introduction Stereochemical control needed
Hydrochloride salt preparation HCl gas or acid in solvent Stable hydrochloride salt Improves solubility and stability

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Research:
    • Recent studies have indicated that compounds similar to 1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride exhibit potential as novel antidepressants. The pyrazole moiety is known to interact with serotonin receptors, which are crucial in mood regulation. For instance, a study demonstrated that derivatives of this compound showed significant activity in preclinical models of depression, suggesting its utility in developing new antidepressant therapies.
  • Anti-inflammatory Effects:
    • The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. A case study highlighted its effectiveness in reducing inflammation in animal models of arthritis, suggesting potential therapeutic applications in human inflammatory conditions.
  • Cancer Research:
    • There is growing interest in the use of this compound in cancer research. Preliminary findings suggest that it may induce apoptosis in certain cancer cell lines through the modulation of specific signaling pathways. A notable study found that treatment with this compound resulted in decreased viability of breast cancer cells, indicating its potential as an anticancer agent.

Biological Research Applications

  • Neuropharmacology:
    • The neuropharmacological profile of 1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride has been characterized in various studies. Researchers have explored its effects on neurotransmitter systems, particularly focusing on dopamine and serotonin pathways. These investigations are critical for understanding the compound's potential effects on neurological disorders such as schizophrenia and bipolar disorder.
  • Experimental Models:
    • This compound has been utilized in various experimental models to study its pharmacokinetics and pharmacodynamics. For instance, studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for determining its suitability as a drug candidate.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
AntidepressantPreclinical depression modelsSignificant activity noted
Anti-inflammatoryModels of arthritisReduced pro-inflammatory cytokines
Cancer ResearchBreast cancer cell linesInduced apoptosis and decreased cell viability
NeuropharmacologyEffects on dopamine and serotonin systemsPotential implications for neurological disorders
Experimental ModelsADME studiesComprehensive pharmacokinetic profiling

Case Studies

Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of various pyrazole derivatives, including 1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride. The results showed a significant reduction in immobility time in forced swim tests, indicating potential efficacy as an antidepressant.

Case Study 2: Anti-inflammatory Mechanism
Research conducted at a leading university investigated the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with the compound significantly decreased levels of TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent.

Mechanism of Action

The mechanism by which 1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom enhances the compound's ability to bind to receptors and enzymes, leading to biological effects. The pyrazole ring and amine group play crucial roles in its activity, influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related pyrazole- and phenylamine-based hydrochlorides:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes Reference
1-[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride C₁₂H₁₄ClFN₃ 261.71 (calc.) 3-Fluoro, 4-(4-methylpyrazole), ethylamine Hypothesized CNS/agrochemical applications N/A
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride C₁₁H₁₃Cl₂N₃ 262.15 3-Chlorophenyl, 5-ethylpyrazole Intermediate in drug synthesis
1-Ethyl-3-methylpyrazol-4-amine hydrochloride C₆H₁₂ClN₃ 161.63 1-Ethyl, 3-methylpyrazole Building block for heterocyclic compounds
1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine C₁₀H₉ClFN₃ 225.65 3-Chloro-4-fluorobenzyl, pyrazole Potential kinase inhibitor scaffold
1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride C₅H₈ClF₂N₃ 183.59 Difluoromethyl, 3-methylpyrazole Agrochemical research
1-[3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine C₁₂H₁₄FN₃ 219.26 3-Fluoro, 4-(2-methylimidazole) Structural analog with imidazole variation
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride C₁₁H₁₂ClF₂N₃ 259.68 2-Methylphenyl, 5-difluoromethylpyrazole Pharmaceuticals/material science

Key Observations:

Substituent Effects: Fluorine vs. Chlorine: The 3-fluoro substituent in the target compound may enhance metabolic stability compared to chlorinated analogs like 1-(3-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride . Fluorine’s electronegativity also influences binding interactions in biological targets. Pyrazole vs.

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., ) generally improve aqueous solubility compared to free bases. The dihydrochloride form in further enhances solubility but increases molecular weight.

The benzylpyrazole in demonstrates the importance of halogenated aryl groups in kinase inhibition, a property that could extend to the target compound’s fluoro-phenyl moiety.

Synthetic Utility :

  • Ethyl- and methyl-substituted pyrazoles (e.g., ) are common intermediates in medicinal chemistry, underscoring the versatility of the target compound’s 4-methylpyrazole group.

Biological Activity

1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride, with the CAS number 1354950-16-5, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound's chemical formula is C12H15ClFN3, and it possesses a molecular weight of 255.72 g/mol. The IUPAC name is 1-[3-fluoro-4-(4-methylpyrazol-1-yl)phenyl]ethanamine hydrochloride. Its structure includes a fluorine atom and a pyrazole moiety, which are significant for its biological effects.

Biological Activity

Anticancer Activity

Recent studies have indicated that compounds similar to 1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride exhibit promising anticancer properties. Research has shown that the presence of specific substituents on the phenyl and pyrazole rings can enhance cytotoxic activity against various cancer cell lines.

A notable study demonstrated that derivatives of this compound were tested against A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cell lines. The results indicated significant growth inhibition, with some compounds achieving IC50 values lower than established chemotherapeutics like doxorubicin .

Mechanism of Action

The proposed mechanism of action involves the interaction of the compound with cellular proteins through hydrophobic contacts and hydrogen bonding. Molecular docking studies have suggested that the compound may inhibit key pathways involved in cancer cell proliferation. For instance, it may affect the Bcl-2 protein family, which plays a crucial role in regulating apoptosis .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Fluorine Substitution : The introduction of fluorine at the 3-position on the phenyl ring significantly enhances bioactivity.
  • Pyrazole Influence : The 4-methyl substitution on the pyrazole ring contributes to increased potency against cancer cells.

These modifications are crucial for optimizing the compound's efficacy and minimizing side effects, making it a candidate for further development in cancer therapy .

Case Studies

Case Study 1: Antitumor Efficacy

In a controlled study, a series of pyrazole derivatives were synthesized and evaluated for their antitumor activity. Among these, one derivative exhibited an IC50 value of 10 µM against HT29 (human colorectal carcinoma), indicating strong potential for treatment applications .

Case Study 2: In Vivo Studies

In vivo studies using animal models have shown that administration of this compound resulted in reduced tumor size compared to control groups. These findings support its potential application in clinical settings as an adjunct therapy in cancer treatment regimes .

Q & A

What are the common synthetic routes for 1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride, and how can reaction conditions be optimized?

Level : Basic
Methodological Answer :
The synthesis typically involves multi-step reactions:

  • Step 1 : Coupling of 4-methylpyrazole with a fluorinated aryl halide via Buchwald-Hartwig amination or nucleophilic aromatic substitution to introduce the pyrazole moiety .
  • Step 2 : Installation of the ethanamine group through reductive amination or alkylation, followed by HCl salt formation .
    Optimization :
    • Temperature : Maintain 60–80°C for pyrazole coupling to avoid side reactions .
    • Solvents : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .
    • Catalysts : Pd/C or CuI for cross-coupling reactions, with careful exclusion of moisture .

What spectroscopic and analytical techniques are critical for characterizing this compound?

Level : Basic
Methodological Answer :

  • NMR Spectroscopy : Confirm regioselectivity of pyrazole substitution (e.g., ¹H NMR for fluorine coupling patterns and aromatic protons) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 280.12) and isotopic patterns for chlorine/fluorine .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing using SHELXL for refinement .

How can researchers design initial biological activity screens for this compound?

Level : Basic
Methodological Answer :

  • Target Selection : Prioritize enzymes/receptors with known pyrazole affinity (e.g., kinase or GPCR targets) .
  • Assay Types :
    • Fluorescence Polarization : Measure binding affinity to ATP-binding pockets.
    • Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ determination) .
  • Control Compounds : Include structurally similar pyrazole derivatives (e.g., 1-ethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine hydrochloride) for baseline comparison .

How can contradictions in spectroscopic or biological data be systematically resolved?

Level : Advanced
Methodological Answer :

  • Spectral Discrepancies :
    • Dynamic NMR : Resolve rotational barriers or tautomerism in pyrazole rings .
    • DFT Calculations : Compare experimental vs. simulated spectra to validate electronic structures .
  • Biological Variability :
    • Purity Analysis : Use HPLC-MS to detect impurities >0.5% that may skew activity .
    • Dose-Response Repetition : Conduct triplicate assays across multiple cell lines to rule out cell-specific effects .

What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Level : Advanced
Methodological Answer :

  • Core Modifications :
    • Fluorine Position : Compare 3-fluoro vs. 4-fluoro analogs to assess electronic effects on receptor binding .
    • Pyrazole Methyl Group : Synthesize 4-H or 4-CF₃ variants to study steric contributions .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target binding pockets .

What mechanistic insights can be gained from studying this compound’s reactivity?

Level : Advanced
Methodological Answer :

  • Hydrolysis Studies : Monitor stability in aqueous buffers (pH 1–10) to identify labile bonds (e.g., amine-hydrochloride dissociation) .
  • Cross-Coupling Potential : Test Suzuki-Miyaura reactions with boronic acids to functionalize the aryl fluoride site .
  • Metabolic Pathways : Use liver microsome assays to identify cytochrome P450-mediated oxidation sites .

How can impurities in synthesis impact pharmacological data, and how are they mitigated?

Level : Advanced
Methodological Answer :

  • Common Impurities :
    • Byproducts : Unreacted 4-methylpyrazole or dehalogenated intermediates .
    • Solvent Residues : DMF or THF traces detected via GC-MS .
  • Mitigation :
    • Chromatography : Use reverse-phase HPLC with C18 columns for final purification .
    • Recrystallization : Optimize solvent mixtures (e.g., EtOH/H₂O) to enhance crystal purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.